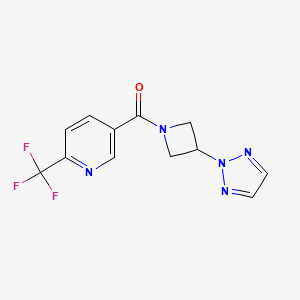![molecular formula C14H15N3O2 B2666421 N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide CAS No. 2411264-75-8](/img/structure/B2666421.png)
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide, also known as Moxifloxacin, is a synthetic broad-spectrum antibiotic used to treat a variety of bacterial infections. It belongs to the fluoroquinolone class of antibiotics and is a potent inhibitor of bacterial DNA synthesis. Moxifloxacin has been approved by the FDA for the treatment of respiratory tract infections, skin and soft tissue infections, and intra-abdominal infections.
Mécanisme D'action
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and repair. This leads to the accumulation of DNA damage and ultimately bacterial cell death.
Biochemical and Physiological Effects:
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide is well absorbed after oral administration and has a bioavailability of approximately 90%. It is primarily metabolized by the liver and excreted in the urine. Adverse effects associated with N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide use include gastrointestinal disturbances, central nervous system effects, and skin reactions.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity and well-established safety profile. However, its use can be limited by the development of bacterial resistance and the potential for adverse effects.
Orientations Futures
Future research on N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide could focus on its potential use in combination with other antibiotics to combat bacterial resistance. Additionally, further investigation into the potential use of N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide in the treatment of tuberculosis and cancer could be explored. Finally, studies could be conducted to determine the optimal dosing and administration schedule for N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide to maximize its therapeutic effects.
Méthodes De Synthèse
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide is synthesized by a multi-step process involving the reaction of 7-amino-4-methylcoumarin with 1-phenyl-3-methyl-5-pyrazolone to give the intermediate compound 7-amino-4-methyl-3-phenylpyrazol-5-one. This intermediate is then reacted with 2,2,2-trifluoroethanol to form the oxirane ring. The resulting compound is then reacted with N-methylmorpholine to give the final product, N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide.
Applications De Recherche Scientifique
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of gram-positive and gram-negative bacteria. It has also been investigated for its potential use in the treatment of tuberculosis, as well as its ability to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
N-methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16(14(18)13-10-19-13)9-11-7-8-17(15-11)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOGYLXVIBTYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN(C=C1)C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

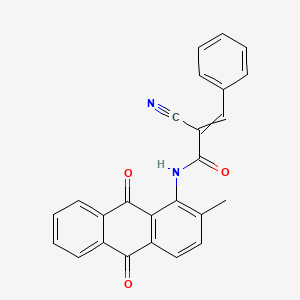
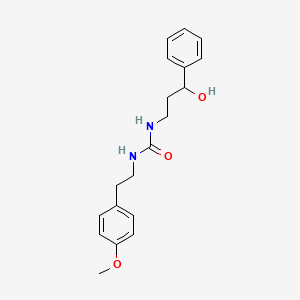
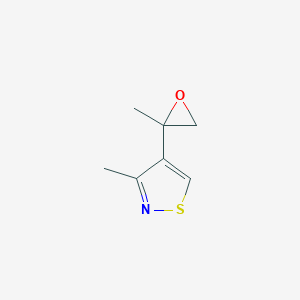
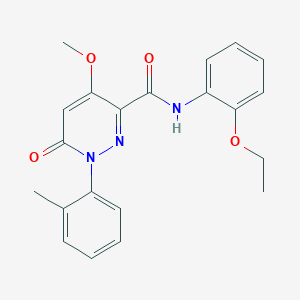
![3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2666345.png)
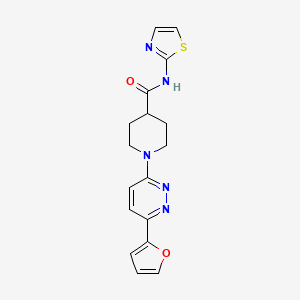
![(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2666348.png)
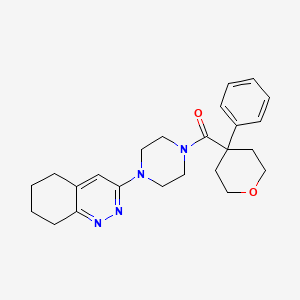
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(4-methylphenoxy)piperidin-1-yl]propanamide](/img/structure/B2666351.png)
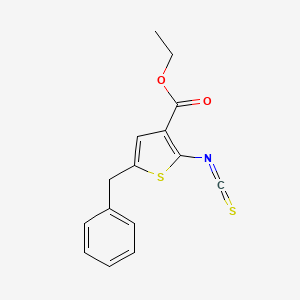
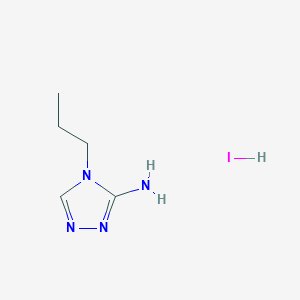
methanone](/img/structure/B2666358.png)
